

Technical Support Center: Purity and Analysis of Antioxidant 1076

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No.: B107695

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Antioxidant 1076 (also known by trade names such as Irganox 1076). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights into the purity challenges and analytical methodologies associated with this widely used hindered phenolic antioxidant. As a critical stabilizer, understanding its purity profile is paramount to ensuring experimental reproducibility and the integrity of your results.

This document moves beyond standard protocols to explain the causality behind common issues and analytical choices, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 1076 and why is its purity a critical parameter?

Antioxidant 1076, chemically known as **Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate**, is a high molecular weight, sterically hindered phenolic antioxidant.^{[1][2]} Its primary function is to protect organic materials, such as polymers, synthetic fibers, and elastomers, against thermo-oxidative degradation.^[3]

For researchers, especially in drug development and sensitive biological assays, purity is critical for several reasons:

- Experimental Artifacts: Impurities can have their own biological or chemical activity, leading to confounding results or false positives.
- Reaction Interference: Unidentified substances can interfere with chemical reactions, altering yields or creating unwanted by-products.
- Reproducibility: Batch-to-batch variation in impurity profiles can be a major source of experimental irreproducibility.
- Regulatory Compliance: For applications involving food contact materials or pharmaceutical excipients, purity is strictly regulated, and a well-characterized impurity profile is mandatory.
[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q2: What are the typical purity specifications for commercial-grade Antioxidant 1076?

While specifications can vary slightly by manufacturer, high-purity grades of Antioxidant 1076 generally adhere to the parameters outlined below. Always refer to the Certificate of Analysis (CoA) for your specific batch.[\[4\]](#)

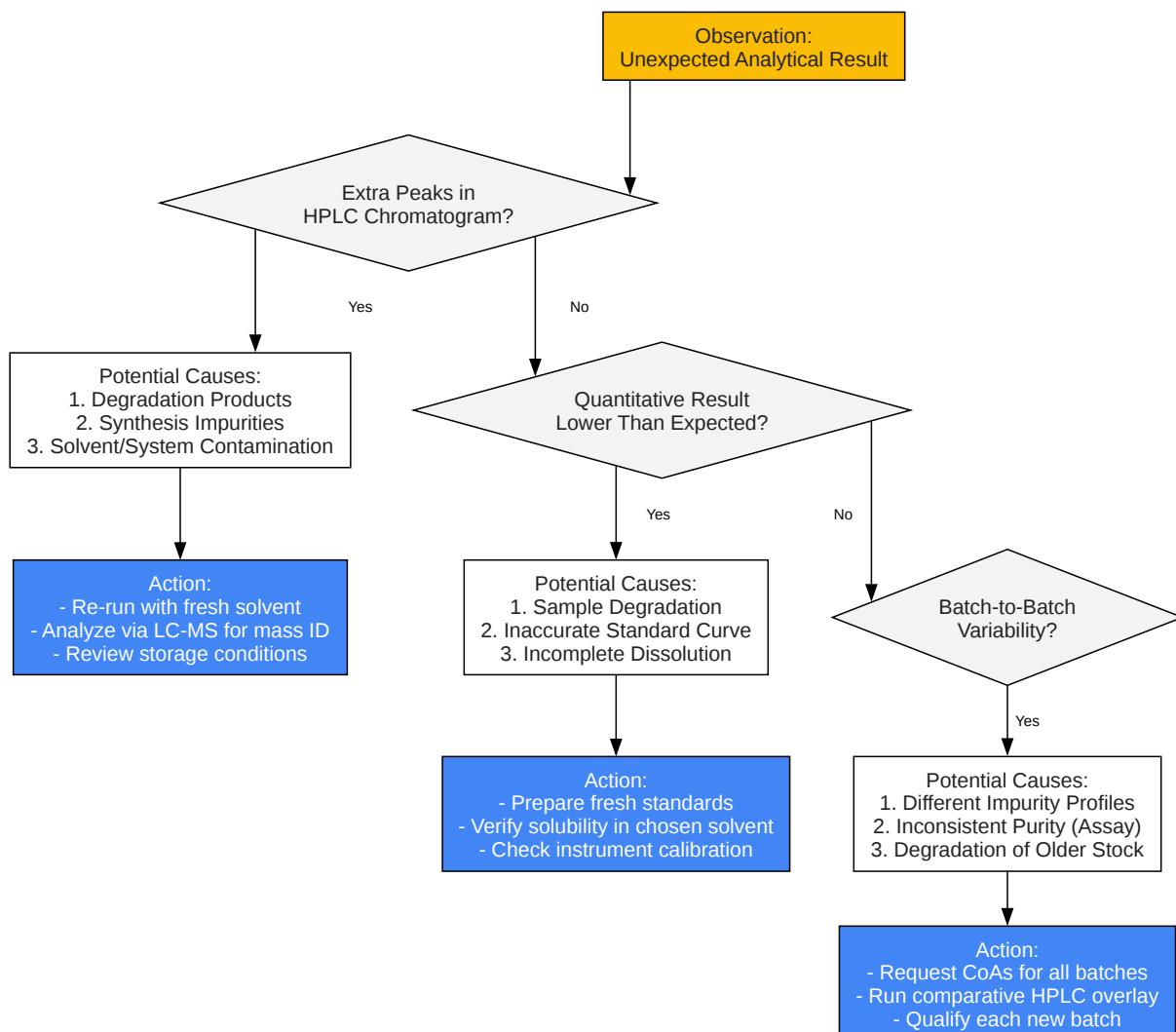
Parameter	Typical Specification	Significance
Appearance	White crystalline powder	Deviations (e.g., yellowing) can indicate degradation or contamination.
Assay (Purity)	≥ 98.0%	Defines the proportion of the active molecule.
Melting Point	50 - 55 °C	A sharp melting range close to the standard indicates high purity.
Volatiles	≤ 0.50%	High volatile content may indicate residual solvents from synthesis.
Ash Content	≤ 0.10%	Measures the amount of inorganic impurities remaining after combustion.

Data compiled from multiple commercial sources.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Q3: What are the common impurities I should be aware of in Antioxidant 1076?

Impurities can be broadly categorized into two types: those arising from the synthesis process and those formed during storage and handling (degradation products).

Impurity Type	Potential Compounds	Origin	Primary Detection Method
Synthesis-Related	2,6-di-tert-butylphenol, Methyl acrylate, Stearyl alcohol, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate	Unreacted starting materials or intermediates from the synthesis pathway. [1] [7]	GC-MS, HPLC
Degradation Products	Dehydrogenated products, Cinnamate derivatives, 2,4-di-tert-butylphenol, Dealkylation products	Exposure to excessive heat, light, or oxygen. [8] [9] [10] Phenolic antioxidants are prone to oxidation. [11] [12]	HPLC, LC-MS


Q4: How should I store Antioxidant 1076 to maintain its purity and stability?

Proper storage is crucial to prevent the formation of degradation-related impurities. Phenolic compounds can degrade when exposed to sunlight, high temperatures (>40°C), and oxygen.[\[8\]](#)

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.
- Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
- Material Compatibility: Store in glass or compatible polymer containers. Avoid contact with strong oxidizing agents.[\[3\]](#)

Troubleshooting Guide for Experimental & Analytical Issues

This section addresses specific problems you might encounter during the analysis or use of Antioxidant 1076.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for Antioxidant 1076 analysis.

Q5: My HPLC chromatogram shows unexpected peaks. What are they and what should I do?

Possible Causes & Explanation: Unexpected peaks are the most common indicator of purity issues.

- Degradation Products: If the material is old or has been stored improperly, you may see smaller, often more polar peaks eluting earlier than the main compound. The hindered phenol moiety is susceptible to oxidation, which can lead to the formation of quinones or other oxidized species. High temperatures (e.g., 180°C and above) can lead to the formation of cinnamate and dimeric oxidation products.[9]
- Synthesis-Related Impurities: These may include unreacted starting materials or by-products from the manufacturing process. Their polarity and size can vary significantly.
- System Contamination: Never rule out the analytical system itself. Contamination from previous runs, impurities in the mobile phase solvent, or leachables from vials can all appear as peaks.

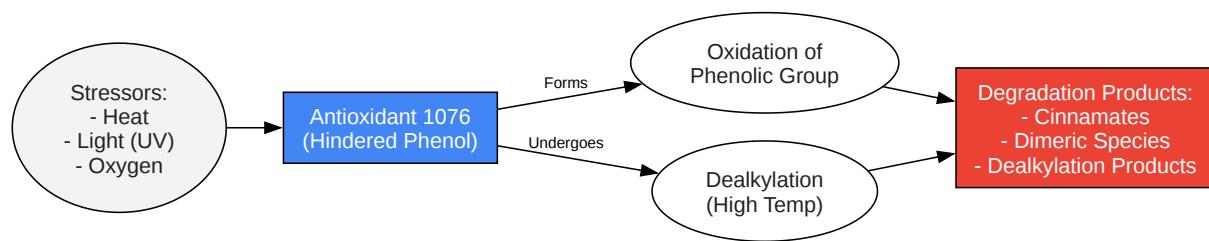
Self-Validating Troubleshooting Steps:

- System Blank: Inject a sample of your mobile phase solvent run under the same gradient conditions. This will confirm if the peaks are from your system or the sample.
- Fresh Sample Preparation: Prepare a new sample from your stock container using fresh, high-purity solvent. This helps rule out contamination introduced during sample prep.
- LC-MS Analysis: If the peaks persist, the most definitive way to identify them is through mass spectrometry (MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity peaks, allowing for structural elucidation and identification.
- Review Storage: Check the age and storage conditions of your Antioxidant 1076. Compare the chromatogram to that of a freshly opened, new batch if available.

Q6: My experimental results are inconsistent from one batch of Antioxidant 1076 to another. How can I

diagnose this?

Possible Cause & Explanation: Batch-to-batch variability in a raw material is a frequent cause of inconsistent experimental outcomes. While the overall purity (assay) might be similar (e.g., >99%), the identity and concentration of the minor impurities (<1%) can differ significantly between production lots. These minor components could be responsible for the observed variability in your results.


Self-Validating Troubleshooting Steps:

- Obtain Certificates of Analysis (CoA): Request the CoAs for each batch in question from the manufacturer. Compare the reported purity, melting point, and any other specified tests.
- Comparative HPLC Analysis: Run samples from each batch side-by-side using a high-resolution HPLC method. Overlay the chromatograms and carefully examine the impurity profile in the baseline. Small but consistent differences in minor peaks can confirm that the batches are indeed different.
- Qualify New Batches: Institute a policy to "qualify" each new batch of critical reagents like Antioxidant 1076 upon arrival. This involves running a standard analytical test (like HPLC) to ensure its impurity profile is consistent with previously used, successful batches before it is released for use in critical experiments.

Q7: The color of my Antioxidant 1076 powder has turned slightly yellow. Is it still usable?

Possible Cause & Explanation: A color change from white to yellow is a visual indicator of degradation. Phenolic antioxidants, upon oxidation, can form colored quinone-type structures. This degradation is often initiated by exposure to light and air.

Recommendation: For non-critical applications, the material might still perform its primary antioxidant function. However, for sensitive research, quantitative, or drug development applications, it is strongly recommended to discard the material. The yellow color confirms the presence of degradation products, which are impurities that can compromise your results. Using discolored material introduces an unacceptable level of uncertainty.

[Click to download full resolution via product page](#)

Caption: Simplified degradation pathways for Antioxidant 1076.

Detailed Analytical Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a robust method for determining the purity of Antioxidant 1076 raw material and detecting common impurities.

1. Instrumentation and Materials:

- HPLC system with a UV/Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: Water (HPLC grade)
- Mobile Phase B: Acetonitrile (HPLC grade)
- Diluent: Acetonitrile
- Antioxidant 1076 reference standard and sample material

2. Preparation of Solutions:

- Standard Solution: Accurately weigh approximately 25 mg of Antioxidant 1076 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL.
- Sample Solution: Prepare the sample material in the same manner as the standard solution.
- Solubility Note: Antioxidant 1076 is practically insoluble in water but soluble in organic solvents like acetonitrile and chloroform.[\[5\]](#)[\[13\]](#) Ensure complete dissolution before injection.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 35 °C[\[14\]](#)
- UV Detection Wavelength: 277 nm[\[14\]](#)
- Gradient Elution:

Time (min)	% Mobile Phase A (Water)	% Mobile Phase B (Acetonitrile)
0.0	30	70
25.0	0	100
35.0	0	100
35.1	30	70
40.0	30	70

4. Analysis and Data Interpretation:

- Inject the diluent (blank), followed by the standard solution and then the sample solution.
- The retention time for Antioxidant 1076 will be relatively long due to its hydrophobic nature.
[\[14\]](#)

- Determine the area percent of the main peak in the sample chromatogram. The purity is calculated as:
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- This method allows for the separation of more polar impurities (which will elute earlier) and less polar impurities (which may elute later).

Protocol 2: Impurity Identification using GC-MS (Conceptual Workflow)

While HPLC is excellent for purity checks, GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, especially those related to the synthesis starting materials. Due to the low volatility of intact Antioxidant 1076, direct GC analysis is challenging.[15] However, analysis for lower molecular weight impurities is feasible.

1. Rationale:

- This method is not for quantifying the main component but for identifying potential low molecular weight impurities like residual 2,6-di-tert-butylphenol.
- Techniques like Thermal Desorption (TD)-GC/MS or Reactive Pyrolysis (RxPy)-GC/MS are specialized methods used primarily for analyzing the antioxidant within a polymer matrix but are generally not required for assessing the raw material.[16][17]

2. Experimental Approach:

- Sample Preparation: Dissolve a known amount of Antioxidant 1076 in a suitable volatile solvent (e.g., chloroform or toluene).
- GC-MS Conditions:
 - Injector: Use a split/splitless injector, typically at a high temperature (e.g., 280-300 °C).
 - Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

- Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve volatile impurities, then ramp up to a high temperature (e.g., 320 °C) to elute semi-volatile compounds.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) for peaks other than the solvent.
 - Obtain the mass spectrum for each impurity peak.
 - Compare the obtained mass spectra against a reference library (e.g., NIST) to tentatively identify the compounds. Confirmation should be done by comparing retention time and mass spectrum with a pure standard of the suspected impurity.

References

- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI. [\[Link\]](#)
- Hrádková I, Šmidrkal J, Filip V, Merkl R, Kabrdová E. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech J. Food Sci., 27(Special Issue 1):S41. [\[Link\]](#)
- Stability of Phenolic Compounds in Grape Stem Extracts. (2020). PMC - NIH. [\[Link\]](#)
- Characterization of Conversion Products Formed during Degradation of Processing Antioxidants. (2009).
- Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (2015).
- Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chrom
- Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Pot
- Schematic diagram of antioxidant degradation pathways. (a) Hindered... (n.d.).
- Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. (2022).
- Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). PMC - PubMed Central. [\[Link\]](#)
- Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. (2022).
- Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction. (2023).
- Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. (n.d.). Frontier-Lab. [\[Link\]](#)

- Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. (n.d.). Frontier-Lab. [\[Link\]](#)
- Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection. (n.d.).
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. (2016). Spectroscopy Online. [\[Link\]](#)
- Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry. (2007).
- Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)
- Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). Semantic Scholar. [\[Link\]](#)
- Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. (1976).
- FDA issues guidance on antioxidants. (2008). NutraIngredients-USA.com. [\[Link\]](#)
- Analysis of Irganox 1076 in High Impact Polystyrene with Gas Chromatography-Mass Spectrometry. (1998).
- ANTIOXIDANT 1076 / IRGANOX 1076. (n.d.).
- Small Entity Compliance Guide: Nutrient Content Claims Definition for “High Potency” and Definition for “Antioxidant” for Use in Nutrient Content Claims for Dietary Supplements and Conventional Foods. (2008). FDA. [\[Link\]](#)
- Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. (2022).
- Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance. (2024). LinkedIn. [\[Link\]](#)
- How to Make FDA-Compliant Dietary Supplement Claims. (2024). Food Label Maker. [\[Link\]](#)
- FDA Regulatory Requirements for Nutrient Content Claims. (n.d.).
- Antioxidant BX AO 1076, CAS# 2082-79-3 Mfg. (n.d.). Baoxu Chemical. [\[Link\]](#)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Reaction kinetics of antioxidants for polyolefins. (2022). Energiforsk. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 2. akrochem.com [akrochem.com]
- 3. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 4. Regulations for Natural and Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Czech Journal of Food Sciences: Antioxidant Stability of Phenolic Acids and Their Esters [cjfs.agriculturejournals.cz]
- 12. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. frontier-lab.com [frontier-lab.com]
- 17. frontier-lab.com [frontier-lab.com]
- To cite this document: BenchChem. [Technical Support Center: Purity and Analysis of Antioxidant 1076]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107695#purity-issues-and-analysis-of-commercial-antioxidant-1076>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com